molecular formula C15H20N2O2 B11379212 5-ethoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide

5-ethoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide

Cat. No.: B11379212
M. Wt: 260.33 g/mol
InChI Key: MHYWJYFDATZYML-UHFFFAOYSA-N
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Description

5-ethoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the indole family, which is known for its diverse biological activities and presence in many natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an ethyl halide reacts with the indole core in the presence of a base.

    Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with an isocyanate or by amidation of the corresponding carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-ethoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-ethoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.

    5-ethoxy-1-methyl-N-(methyl)-1H-indole-2-carboxamide: Similar structure with a methyl group instead of an isopropyl group.

Uniqueness

5-ethoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

5-ethoxy-1-methyl-N-propan-2-ylindole-2-carboxamide

InChI

InChI=1S/C15H20N2O2/c1-5-19-12-6-7-13-11(8-12)9-14(17(13)4)15(18)16-10(2)3/h6-10H,5H2,1-4H3,(H,16,18)

InChI Key

MHYWJYFDATZYML-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC(C)C)C

Origin of Product

United States

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